6-(Aziridin-1-yl)-9-ethylpurine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

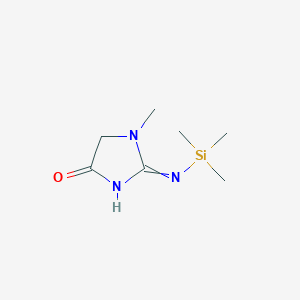

6-(アゼチジン-1-イル)-9-エチルプリンは、6位にアゼチジン環、9位にエチル基が結合したプリン塩基を特徴とする化合物です。

2. 製法

合成経路と反応条件: 6-(アゼチジン-1-イル)-9-エチルプリンの合成は、通常、アゼチジン化反応によってアゼチジン環を導入することで行われます。一般的な方法の1つは、塩基性条件下でプリン誘導体とアゼチジン前駆体との反応です。 反応条件は、通常、目的の生成物を確実に生成するために温度とpHを注意深く制御する必要があります .

工業生産方法: 6-(アゼチジン-1-イル)-9-エチルプリンを含むアゼチジン化合物の工業生産は、しばしば高温での脱水プロセスまたは触媒方法を用いて行われます。 例えば、日本触媒プロセスでは、高温で酸化物触媒を使用して、目的の変換を実現しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aziridin-1-yl)-9-ethylpurine typically involves the introduction of the aziridine ring through aziridination reactions. One common method is the reaction of a purine derivative with an aziridine precursor under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of aziridine compounds, including this compound, often involves the use of high-temperature dehydration processes or catalytic methods. For example, the Nippon Shokubai process utilizes an oxide catalyst at elevated temperatures to achieve the desired transformation .

化学反応の分析

反応の種類: 6-(アゼチジン-1-イル)-9-エチルプリンは、以下を含む様々な化学反応を起こします。

酸化: アゼチジン環は、酸化されてより反応性の高い中間体に変換されます。

還元: 還元反応は、アゼチジン環を開環し、異なるアミン誘導体を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化物と金属触媒が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤がよく使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、様々なアミン誘導体が含まれ、これらはさらに機能化して特定の用途に使用できます .

科学的研究の応用

6-(アゼチジン-1-イル)-9-エチルプリンは、科学研究においていくつかの用途があります。

化学: 複雑な分子やポリマーを合成するためのビルディングブロックとして使用されます。

生物学: アゼチジン環の存在により、DNA相互作用剤としての可能性が調査されています。

医学: アゼチジン含有化合物はDNAをアルキル化して腫瘍の増殖を阻害することができるため、抗がん特性について研究されています。

作用機序

6-(アゼチジン-1-イル)-9-エチルプリンの作用機序は、アゼチジン環と生体分子の相互作用を含みます。アゼチジン環は開環反応を起こし、DNAやタンパク質をアルキル化できる反応性中間体生成へと繋がります。 このアルキル化は、正常な細胞プロセスを阻害し、細胞死を引き起こします。これは、特に抗がん用途において有用です .

類似化合物:

アゼチジン-1-カルバルデヒドオキシム: 細胞毒性と抗がん剤としての可能性で知られています。

ミトマイシンC: DNAをアルキル化するアゼチジン環を持つ化学療法薬です。

アジノマイシンB: アゼチジン環も含有する抗腫瘍抗生物質.

独自性: 6-(アゼチジン-1-イル)-9-エチルプリンは、プリン塩基における特定の置換パターンが特徴で、これは反応性と生物活性に影響を与える可能性があります。 アゼチジン環とエチル基の両方の存在は、標的用途に利用できる独特の化学的性質を提供します .

類似化合物との比較

Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.

Mitomycin C: A chemotherapeutic agent with an aziridine ring that alkylates DNA.

Azinomycin B: An antitumor antibiotic that also contains an aziridine ring.

Uniqueness: 6-(Aziridin-1-yl)-9-ethylpurine is unique due to its specific substitution pattern on the purine base, which can influence its reactivity and biological activity. The presence of both the aziridine ring and the ethyl group provides distinct chemical properties that can be leveraged for targeted applications .

特性

CAS番号 |

90559-83-4 |

|---|---|

分子式 |

C9H11N5 |

分子量 |

189.22 g/mol |

IUPAC名 |

6-(aziridin-1-yl)-9-ethylpurine |

InChI |

InChI=1S/C9H11N5/c1-2-13-6-12-7-8(13)10-5-11-9(7)14-3-4-14/h5-6H,2-4H2,1H3 |

InChIキー |

NIHNWMBQXGAKBG-UHFFFAOYSA-N |

正規SMILES |

CCN1C=NC2=C1N=CN=C2N3CC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)

![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)